2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
CAS No.: 1207054-11-2
Cat. No.: VC11992145
Molecular Formula: C17H13ClFN3O
Molecular Weight: 329.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207054-11-2 |
|---|---|
| Molecular Formula | C17H13ClFN3O |
| Molecular Weight | 329.8 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C17H13ClFN3O/c18-14-2-1-3-15(19)13(14)10-17(23)21-12-6-4-11(5-7-12)16-8-9-20-22-16/h1-9H,10H2,(H,20,22)(H,21,23) |
| Standard InChI Key | PZZTWEPPXLVGGS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)F |
Introduction
2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound characterized by its acetamide functional group, pyrazole ring, and halogenated aromatic substituents. The compound's structure suggests potential applications in medicinal chemistry due to the bioactive properties of its constituent moieties.
Structural Overview
The compound contains:
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A chloro-fluorophenyl group: Known for enhancing lipophilicity and metabolic stability in drug design.
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A pyrazole ring: Frequently associated with anti-inflammatory, antimicrobial, and anticancer activities.
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An acetamide linkage: Often found in pharmacologically active molecules.
The molecular formula is C17H13ClFN3O, and its structure combines aromaticity with hydrogen bond donors and acceptors, making it suitable for biological interactions.
Synthesis Pathways
While specific synthesis protocols for this compound were not directly available in the provided results, similar compounds are typically synthesized using:
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Acylation reactions: Combining halogenated aromatic amines with acetic acid derivatives.
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Pyrazole functionalization: Introducing the pyrazole moiety through cyclization reactions involving hydrazines and diketones.
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Halogenation: Selective chlorination or fluorination of aromatic rings.
These steps often require catalysts or reagents such as triethylamine, dimethylformamide (DMF), or Lewis acids to enhance yield and selectivity.
Potential Biological Activities
Compounds with similar structural features have demonstrated various biological activities:
For example:
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Pyrazole derivatives are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are targets for anti-inflammatory drugs .
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Halogenated compounds often exhibit enhanced antimicrobial activity due to increased cell membrane penetration .
Analytical Characterization
The characterization of such compounds typically involves:
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Spectroscopy:
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NMR (1H, 13C): To confirm the presence of aromatic protons and carbon atoms in the acetamide group.
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IR Spectroscopy: Peaks for C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹).
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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X-ray Crystallography:
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To elucidate the three-dimensional structure and confirm bond angles.
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Research Applications
This compound is a promising scaffold for drug development due to its combination of bioactive groups. Potential applications include:
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